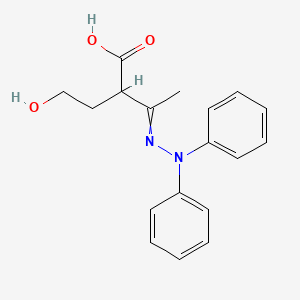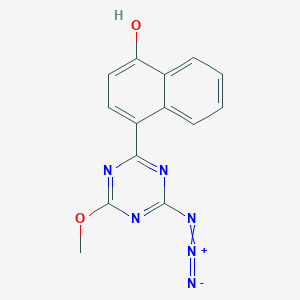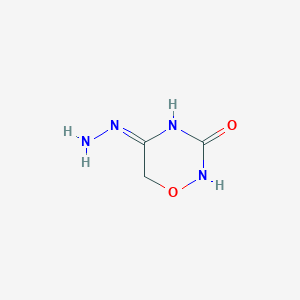![molecular formula C11H10N4O B14597812 3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one CAS No. 60437-77-6](/img/structure/B14597812.png)
3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one is a heterocyclic compound that belongs to the class of tetrazines Tetrazines are known for their unique structure, which consists of a six-membered aromatic ring containing four nitrogen atoms
Vorbereitungsmethoden
The synthesis of 3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one typically involves the reaction of hydrazine with an appropriate nitrile, followed by cyclization and oxidation steps. One common method starts with the reaction of hydrazine with a nitrile to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the tetrazine ring, followed by oxidation to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and scalability. These methods often include the use of catalysts and controlled reaction conditions to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form more highly substituted tetrazines.
Reduction: Reduction reactions can lead to the formation of dihydrotetrazines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the tetrazine ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one has several scientific research applications:
Wirkmechanismus
The mechanism by which 3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one exerts its effects is primarily through its ability to participate in cycloaddition reactions. The tetrazine ring can act as a diene in inverse electron demand Diels-Alder reactions, forming stable adducts with various dienophiles. This property is exploited in bioconjugation and labeling applications, where the compound can selectively react with target molecules .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one can be compared to other tetrazine derivatives, such as 3,6-diphenyl-1,2,4,5-tetrazine and 3,6-dithienyl-1,2,4,5-tetrazine. These compounds share the tetrazine core but differ in their substituents, which can significantly impact their chemical properties and applications .
3,6-Diphenyl-1,2,4,5-tetrazine: Known for its use in Diels-Alder reactions and as a building block for more complex molecules.
3,6-Dithienyl-1,2,4,5-tetrazine: Used in the development of materials with specific electronic properties.
Eigenschaften
CAS-Nummer |
60437-77-6 |
|---|---|
Molekularformel |
C11H10N4O |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
3-methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one |
InChI |
InChI=1S/C11H10N4O/c1-7-12-13-10-6-8-4-2-3-5-9(8)11(16)15(10)14-7/h2-6,13H,1H3,(H,12,14) |
InChI-Schlüssel |
MPJDRGPAFXRKNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC2=CC3=CC=CC=C3C(=O)N2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[Acetyl(decan-2-yl)amino]heptanoic acid](/img/structure/B14597732.png)
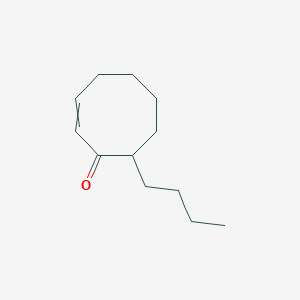
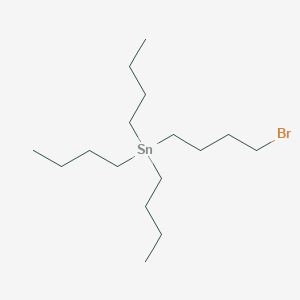
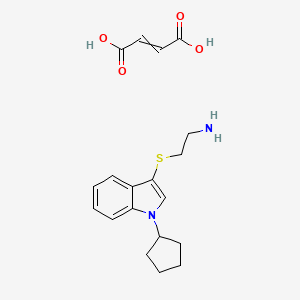

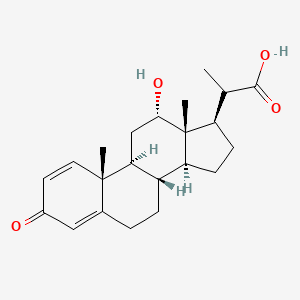

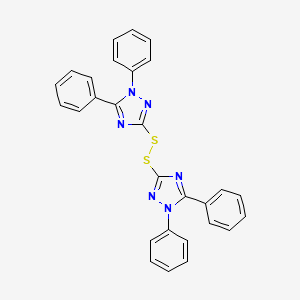

![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
